molecular formula C18H18N4O B2580028 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1358530-44-5

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B2580028
CAS No.: 1358530-44-5
M. Wt: 306.369
InChI Key: DCPUZRRXEMWVQP-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This particular compound is characterized by the presence of a cyclopentyl group, a phenyl group, and a benzotriazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and phenyl groups, along with the benzotriazole core, make it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

1-cyclopentyl-N-phenylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(19-14-6-2-1-3-7-14)13-10-11-17-16(12-13)20-21-22(17)15-8-4-5-9-15/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPUZRRXEMWVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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